2-Cyclohexen-1-one, 2-chloro-3-hydroxy-5,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one is an organic compound with the molecular formula C₈H₁₁ClO₂ It is a chlorinated derivative of cyclohexenone, featuring both hydroxyl and chloro substituents on a dimethylated cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one typically involves the chlorination of 3-hydroxy-5,5-dimethylcyclohex-2-en-1-one. One common method includes the reaction of 5,5-dimethyl-1,3-cyclohexanedione with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination step.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 2-chloro-5,5-dimethylcyclohex-2-en-1-ol using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: 2-Chloro-5,5-dimethylcyclohex-2-en-1,4-dione.
Reduction: 2-Chloro-5,5-dimethylcyclohex-2-en-1-ol.
Substitution: 2-Amino-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one.
Scientific Research Applications
2-Chloro-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-chloro-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The hydroxyl and chloro groups enable the compound to participate in hydrogen bonding and halogen bonding, respectively, which can influence its binding to enzymes or receptors. The exact pathways and targets are subject to ongoing research, but its structural features suggest potential interactions with biological macromolecules.
Comparison with Similar Compounds
- 2-Chloro-5,5-dimethylcyclohex-2-en-1-one
- 3-Hydroxy-5,5-dimethylcyclohex-2-en-1-one
- 2,2’-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methylene]bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one)
Comparison: 2-Chloro-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one is unique due to the presence of both hydroxyl and chloro substituents on the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, which may only have one of these functional groups. The combination of these groups also enhances its potential biological activity and versatility in synthetic applications.
Properties
CAS No. |
70990-68-0 |
---|---|
Molecular Formula |
C8H11ClO2 |
Molecular Weight |
174.62 g/mol |
IUPAC Name |
2-chloro-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C8H11ClO2/c1-8(2)3-5(10)7(9)6(11)4-8/h10H,3-4H2,1-2H3 |
InChI Key |
DGNMCZASYCDCQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)Cl)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.